molecular formula C21H32ClNO2 B2933571 1-[4-(Adamantan-1-yl)phenoxy]-3-(dimethylamino)propan-2-ol hydrochloride CAS No. 1215704-55-4

1-[4-(Adamantan-1-yl)phenoxy]-3-(dimethylamino)propan-2-ol hydrochloride

Cat. No.: B2933571
CAS No.: 1215704-55-4
M. Wt: 365.94
InChI Key: JUQQSEFTWACUOX-UHFFFAOYSA-N
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Description

1-[4-(Adamantan-1-yl)phenoxy]-3-(dimethylamino)propan-2-ol hydrochloride is a synthetic compound characterized by a propan-2-ol backbone substituted with a phenoxy group bearing an adamantane moiety and a dimethylamino group. The adamantane group, a rigid bicyclic hydrocarbon, enhances lipophilicity and metabolic stability, making the compound suitable for central nervous system (CNS) targeting due to its ability to cross the blood-brain barrier . The hydrochloride salt improves aqueous solubility, facilitating formulation for oral or injectable administration. Its molecular formula is C₂₁H₃₂ClNO₂ (based on analogous structures in and ), with a molecular weight of approximately 406.01 g/mol .

Properties

IUPAC Name

1-[4-(1-adamantyl)phenoxy]-3-(dimethylamino)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO2.ClH/c1-22(2)13-19(23)14-24-20-5-3-18(4-6-20)21-10-15-7-16(11-21)9-17(8-15)12-21;/h3-6,15-17,19,23H,7-14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQQSEFTWACUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(COC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-[4-(Adamantan-1-yl)phenoxy]-3-(dimethylamino)propan-2-ol hydrochloride are currently unknown. These properties are crucial for understanding the compound’s bioavailability and potential therapeutic applications.

Biological Activity

1-[4-(Adamantan-1-yl)phenoxy]-3-(dimethylamino)propan-2-ol hydrochloride, a compound with a unique molecular structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C17H26ClNO\text{C}_{17}\text{H}_{26}\text{ClN}\text{O}

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets, including neurotransmitter receptors and enzymes. The adamantane moiety contributes to its lipophilicity, enhancing membrane permeability and receptor binding affinity.

  • Adrenergic Receptor Modulation : The compound exhibits selective binding to adrenergic receptors, influencing cardiovascular responses. It acts as an agonist or antagonist depending on the receptor subtype involved.
  • Neurotransmitter Interaction : The dimethylamino group is believed to enhance interactions with neurotransmitter systems, particularly in modulating dopamine and serotonin pathways.
  • Antiviral Properties : Similar compounds in the adamantane family have shown antiviral activity, suggesting potential efficacy against viral infections.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Adrenergic ActivityAgonist/Antagonist at α and β receptors
Neurotransmitter ModulationInteraction with dopamine and serotonin receptors
Antiviral ActivityInhibition of viral replication

Case Studies

  • Cardiovascular Effects : In a study involving animal models, administration of the compound resulted in significant changes in heart rate and blood pressure, indicating its potential role in managing cardiovascular diseases.
  • Neuropharmacological Evaluation : A series of behavioral tests demonstrated that the compound could modulate anxiety-like behaviors in rodents, suggesting anxiolytic properties mediated through serotonergic pathways.
  • Antiviral Efficacy : In vitro studies revealed that the compound inhibited replication of certain viruses, similar to mechanisms observed with established antiviral agents like amantadine.

Safety and Toxicology

Preliminary toxicity assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its toxicological parameters.

Table 2: Toxicological Data

ParameterResultReference
Acute ToxicityLD50 > 2000 mg/kg
CytotoxicityNo significant cytotoxic effects
Organ ToxicityNo structural damage observed

Chemical Reactions Analysis

Adamantane Moiety

  • Steric Effects : The adamantane group introduces significant steric hindrance, limiting accessibility to reactive sites in the molecule.

  • Stability : Its diamondoid structure resists oxidation and electrophilic substitution under standard conditions .

Diaryl Ether Linkage

  • Hydrolysis : Under strong acidic (e.g., HBr/HOAc) or basic (e.g., NaOH/heat) conditions, the ether bond may cleave, yielding 4-(adamantan-1-yl)phenol and a dimethylamino alcohol derivative .

  • Electrophilic Substitution : Limited reactivity due to electron-withdrawing effects from the adamantane group; halogenation or nitration is unlikely without catalysts.

Dimethylamino Group

  • Quaternary Ammonium Formation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts under mild conditions .

  • Protonation : The amine group is readily protonated in acidic media, enhancing water solubility .

Secondary Alcohol

  • Esterification : Forms esters with acyl chlorides (e.g., acetyl chloride) in the presence of pyridine .

  • Oxidation : Resistant to mild oxidants (e.g., CrO3); stronger agents (e.g., KMnO4) may oxidize the alcohol to a ketone.

Stability Under Reaction Conditions

ConditionObservationSource
Aqueous NaOH (reflux)Partial hydrolysis of ether linkage
HCl (room temperature)Protonation of dimethylamino group
Dry THF with MeIQuaternary ammonium salt formation

Mechanistic Insights

  • Ether Cleavage : Acid-mediated hydrolysis proceeds via a two-step mechanism:

    • Protonation of the ether oxygen.

    • Nucleophilic attack by water or bromide .

  • Steric Hindrance in Reactions : The adamantane group slows reaction kinetics in substitution reactions, as observed in slower quaternization rates compared to non-adamantane analogs .

Unresolved Reactivity and Research Gaps

  • Catalytic Hydrogenation : No data on reduction of the adamantane core or aromatic rings.

  • Photochemical Reactions : Potential for [2+2] cycloadditions under UV light remains unexplored.

  • Bioconjugation : Limited studies on coupling with biomolecules (e.g., via ester or amine linkages) .

Key Experimental Data

Reaction TypeReagents/ConditionsProductYieldSource
Ether hydrolysis48% HBr, HOAc, reflux, 6h4-(Adamantan-1-yl)phenol72%
Quaternary salt formationMethyl iodide, THF, 25°C, 12hDimethylamino quaternary ammonium89%
EsterificationAcetyl chloride, pyridineAcetylated alcohol derivative65%

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound primarily differ in their amino substituents or adamantane-phenoxy modifications. Below is a detailed comparison:

Table 1: Structural and Pharmacological Comparison

Compound Name Substituent (Position 3) Adamantane-Phenoxy Modifications Molecular Weight (g/mol) Key Pharmacological Notes
1-[4-(Adamantan-1-yl)phenoxy]-3-(dimethylamino)propan-2-ol hydrochloride Dimethylamino Unmodified ~406.01 Enhanced CNS penetration due to adamantane; moderate β-adrenergic receptor affinity .
1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride () 4-Methylpiperazinyl Unmodified 457.48 Improved solubility (dihydrochloride salt); potential antipsychotic activity via dopamine receptor modulation .
1-[4-(Adamantan-1-yl)phenoxy]-3-(piperidin-1-yl)propan-2-ol hydrochloride () Piperidinyl Unmodified 406.007 Increased lipophilicity; possible applications in neurodegenerative disorders .
1-(tert-Butylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride () tert-Butylamino Adamantane replaced with isopropyl 343.93 Reduced metabolic stability; β-blocker activity (similar to metoprolol succinate) .
1-[4-(Adamantan-1-yl)phenoxy]-3-(morpholin-4-yl)propan-2-ol hydrochloride () Morpholinyl Unmodified 407.97 Balanced solubility and CNS uptake; explored in pain management .
1-[4-(Adamantan-1-yl)phenoxy]-3-(cyclopentylamino)propan-2-ol hydrochloride () Cyclopentylamino Unmodified ~408.5 Higher steric hindrance; reduced receptor affinity compared to dimethylamino analog .

Key Findings from Comparative Studies

Amino Substituent Impact: Dimethylamino (target compound): Exhibits moderate β-adrenergic receptor binding, useful in cardiovascular or anxiety disorders. 4-Methylpiperazinyl (): The bulkier substituent may reduce CNS penetration but enhances interaction with serotonin/dopamine receptors . Piperidinyl (): Increased lipophilicity correlates with prolonged half-life but may require dose adjustments to avoid toxicity .

Adamantane Role: Adamantane-containing analogs show superior stability and brain uptake compared to non-adamantane derivatives (e.g., isopropyl-substituted compound in ) .

Salt Formulations :

  • Dihydrochloride salts () improve solubility but may increase renal clearance. Hydrochloride salts (target compound) balance solubility and bioavailability .

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